molecular formula C10H9NO2S2 B6196765 3-(thiophen-2-yl)benzene-1-sulfonamide CAS No. 760209-37-8

3-(thiophen-2-yl)benzene-1-sulfonamide

Cat. No.: B6196765
CAS No.: 760209-37-8
M. Wt: 239.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)benzene-1-sulfonamide typically involves the reaction of thiophene derivatives with benzene sulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects . Additionally, the thiophene ring can interact with various molecular targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(thiophen-2-yl)benzene-1-sulfonamide is unique due to the presence of both a thiophene ring and a benzene sulfonamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, enhancing its versatility in scientific research and industrial applications .

Properties

CAS No.

760209-37-8

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.